

5-Hydroxypiperidine-2-carboxylic acid CAS number 13096-31-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B086455

[Get Quote](#)

An In-depth Technical Guide to **5-Hydroxypiperidine-2-carboxylic Acid** (CAS: 13096-31-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipelicolic acid, is a naturally occurring, non-proteinogenic amino acid with significant potential in pharmaceutical and biochemical research. As a metabolite of L-lysine found in organisms ranging from bacteria to plants and mammals, it exhibits a diverse range of biological activities.^{[1][2]} Its structure, featuring a piperidine ring with both hydroxyl and carboxylic acid functional groups, makes it a versatile chiral building block for the synthesis of complex molecules and novel therapeutic agents.^{[3][4]} This document provides a comprehensive technical overview of its chemical properties, synthesis methodologies, biological significance, and analytical procedures to support ongoing research and development efforts.

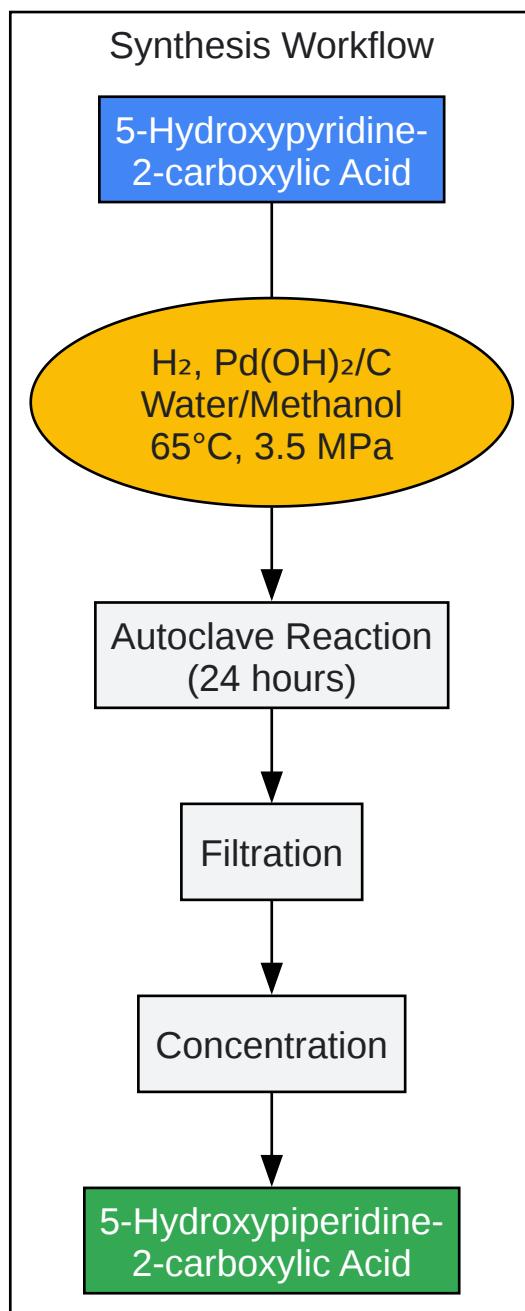
Physicochemical Properties

5-Hydroxypiperidine-2-carboxylic acid is a solid organic compound.^{[5][6]} Its bifunctional nature, containing both a secondary amine, a hydroxyl group, and a carboxylic acid, dictates its chemical reactivity and physical properties. It is stable under recommended storage conditions.^[5]

Property	Value	Source(s)
CAS Number	13096-31-6	[1] [5] [7] [8]
Molecular Formula	C ₆ H ₁₁ NO ₃	[1] [4] [6] [9]
Molecular Weight	145.16 g/mol	[1] [4] [6]
IUPAC Name	5-hydroxypiperidine-2-carboxylic acid	[1] [6]
Synonyms	5-hydroxypipecolic acid, L-cis-5-Hydroxypipecolic acid	[1] [4] [6]
Appearance	Solid, White to almost white powder/crystal	[4] [5]
Melting Point	235 °C [6] ; 240-246 °C [5]	[5] [6]
Boiling Point (Est.)	354.8 ± 42.0 °C at 760 mmHg	[5] [7]
Density (Est.)	1.299 g/cm ³	[7]
SMILES	C1CC(NCC1O)C(=O)O	[1]
InChI	InChI=1S/C6H11NO3/c8-4-1-2-5(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)	[1] [6]
InChIKey	RKEYKDXZCICFZ-UHFFFAOYSA-N	[1]

Synthesis and Chemical Reactions

The synthesis of **5-Hydroxypiperidine-2-carboxylic acid** can be achieved through various routes, including chemical synthesis and natural extraction. Its functional groups allow for a range of chemical transformations.


Synthesis Protocols

Method 1: Catalytic Hydrogenation of 5-Hydroxypyridine-2-carboxylic acid

This protocol describes a common method for synthesizing the target compound via reduction of a pyridine precursor.[10]

Experimental Protocol:

- **Dissolution:** Dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq.) in a solvent mixture of water and methanol (e.g., 5:1 v/v).
- **Catalyst Addition:** Add Palladium(II) hydroxide on carbon ($\text{Pd}(\text{OH})_2/\text{C}$) catalyst (e.g., ~14% w/w of the starting material).
- **Hydrogenation:** Transfer the mixture to an autoclave. Charge the vessel with hydrogen gas to a pressure of 3.5 MPa.
- **Reaction:** Heat the reaction mixture to 65°C and maintain for 24 hours.
- **Monitoring:** Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.
- **Work-up:** After the reaction is complete, cool the mixture and carefully filter to remove the catalyst.
- **Isolation:** Concentrate the filtrate, potentially with co-evaporation using toluene, to yield the product as an aqueous solution, which can be used directly in subsequent steps.[10]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis via catalytic hydrogenation.

Method 2: Synthesis from Chiral Precursors

Patented methods describe the production of specific stereoisomers, such as (2S,5S)/(2R,5R)-**5-hydroxypiperidine-2-carboxylic acid**, from starting materials like glutamic

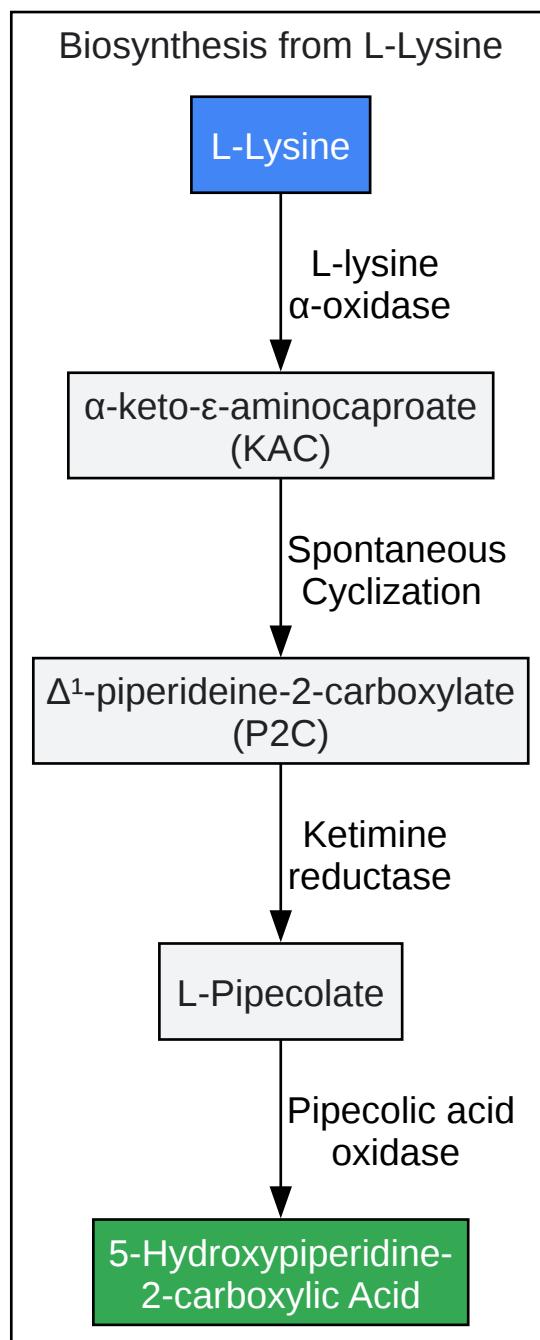
acid or pyroglutamic acid.[2][11] These multi-step syntheses are crucial for developing stereospecific drugs, particularly β -lactamase inhibitors.[2][11]

Method 3: Natural Extraction

The compound can also be isolated from natural sources, such as the plant *Morus alba*, using solvent extraction techniques followed by purification.[1]

Chemical Reactivity

The hydroxyl and carboxylic acid groups are key to its reactivity.

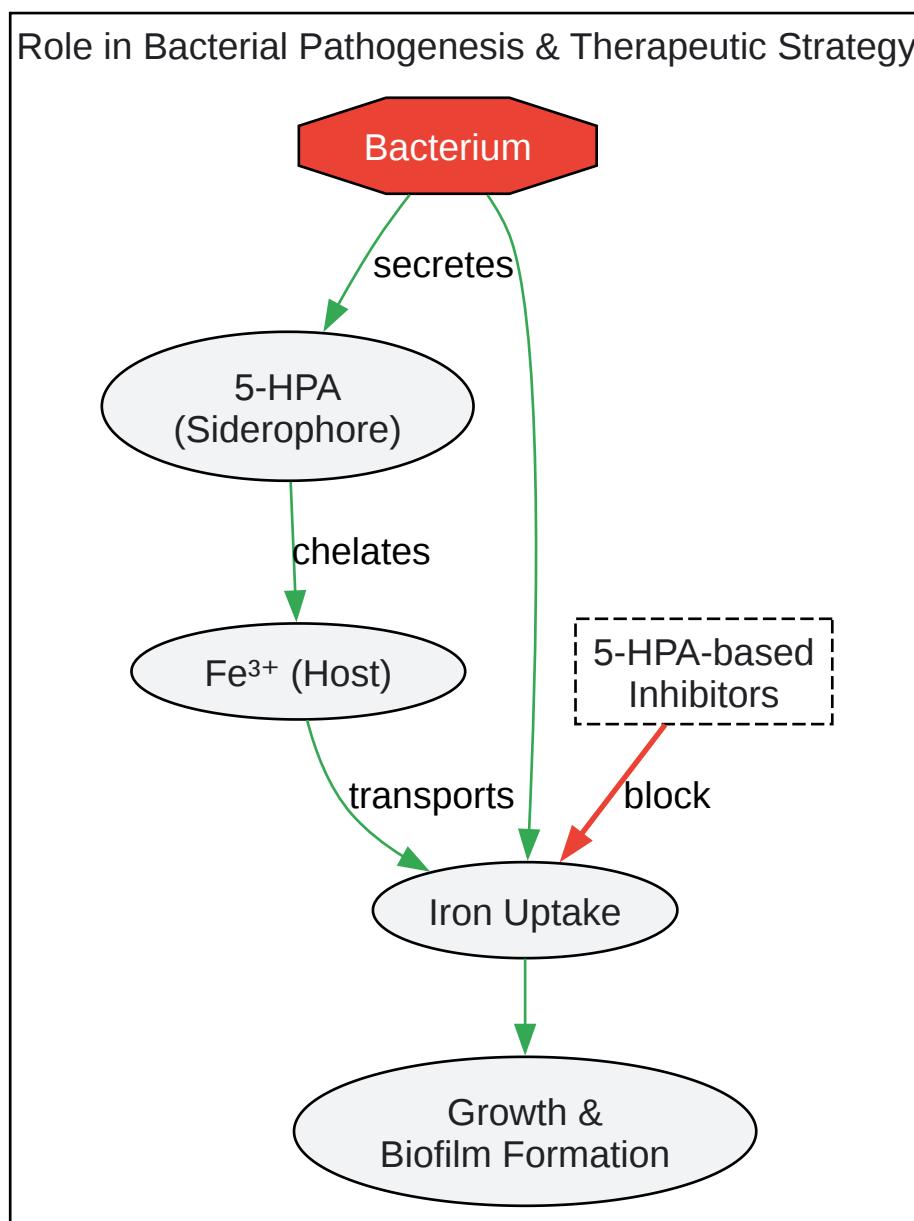

- Esterification: The carboxylic acid can react with alcohols to form esters, enabling the synthesis of various derivatives.[1][3]
- Amide Formation: Reaction with amines yields amides, a common modification in drug design.[3]
- Oxidation: The secondary hydroxyl group can be oxidized to a ketone, providing a route to other piperidine derivatives.[1]
- Decarboxylation: The carboxylic acid group can be removed under certain conditions.[1]

Biological Activity and Applications

5-Hydroxypiperidine-2-carboxylic acid is a biologically significant molecule with diverse roles and potential therapeutic applications.

Natural Occurrence and Biosynthesis

It is a metabolite of the amino acid L-lysine in mammals, formed via the pipecolate pathway.[1] [1] The key steps involve the oxidative deamination of L-lysine, spontaneous cyclization, and subsequent reduction.[1] It is also found as a secondary metabolite in various plants, including *Calliandra angustifolia*, *Morus alba*, *Lathyrus japonicus*, and *Leucaena leucocephala*.[1][1][4]



[Click to download full resolution via product page](#)

The pipecolate pathway for biosynthesis from L-lysine.

Role in Bacteria: Iron Acquisition and Antibacterial Target

In some bacterial species, **5-Hydroxypiperidine-2-carboxylic acid** functions as a siderophore, a small molecule that chelates iron from the environment, which is essential for bacterial survival.^[1] It may also play a role in the formation of biofilms, which can increase bacterial resistance to antibiotics.^[1] This involvement in critical bacterial processes makes it an attractive target for the development of novel antibacterial and anti-biofilm agents.^[1]

[Click to download full resolution via product page](#)

Mechanism of iron acquisition and potential point of therapeutic intervention.

Role in Plant Defense

In plants, the compound is involved in defense mechanisms against herbivores.^[1] It can disrupt digestion in certain insects by inhibiting serine proteases in their midguts.^[1] For example, field trials showed that *Leucaena leucocephala* with leaf concentrations exceeding 1.2 mM experienced a 40% reduction in infestation by *Heteropsylla cubana*.^[1]

Pharmaceutical and Research Applications

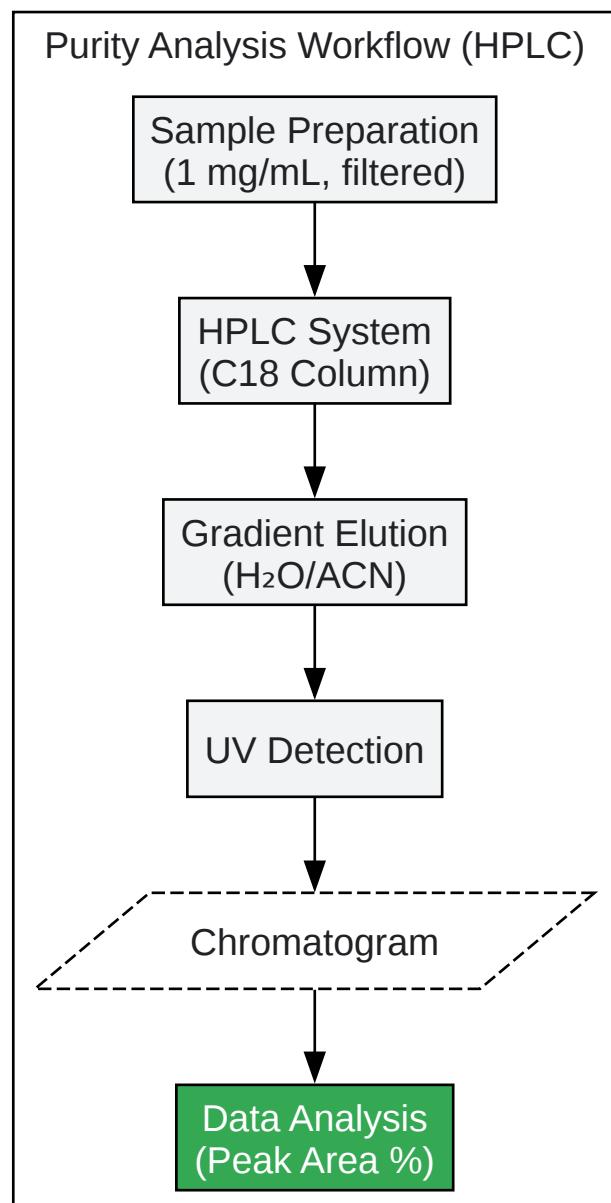
The unique structure of **5-Hydroxypiperidine-2-carboxylic acid** makes it a valuable molecule in drug discovery and medicinal chemistry.

- Synthetic Intermediate: It is a key intermediate for the synthesis of β -lactamase inhibitors, which are crucial for overcoming bacterial resistance to β -lactam antibiotics.^{[2][11]}
- Drug Scaffolding: The piperidine ring is a common motif in many biologically active molecules. This compound serves as a versatile scaffold for creating derivatives with potential therapeutic effects.^[3]
- Neuropharmacology: Preliminary research suggests it may possess neuroprotective properties and interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.^{[1][3]}
- Biochemical Research: It is used as a building block in peptide synthesis and in studies exploring enzyme inhibition and receptor binding.^{[1][3]}

Analytical Methods

Ensuring the purity and identity of **5-Hydroxypiperidine-2-carboxylic acid** is critical for research and development. Several analytical techniques are employed for its characterization.

Technique	Purpose	Source(s)
High-Performance Liquid Chromatography (HPLC/UPLC)	The most common technique for purity assessment and quantification, separating the main compound from impurities. [12]	
Quantitative Nuclear Magnetic Resonance (qNMR)	A primary analytical method for determining absolute purity without requiring a specific reference standard. [12]	
Mass Spectrometry (MS, LCMS, GCMS)	Used for molecular weight confirmation and structural elucidation. [8]	
Infrared Spectroscopy (IR)	Identifies functional groups (e.g., O-H, C=O, N-H) present in the molecule. [8]	
Nuclear Magnetic Resonance (NMR)	Provides detailed information about the molecular structure, including the connectivity and environment of atoms. [8]	


General HPLC Protocol for Purity Assessment

While a specific validated method for this compound is not publicly available, a standard reverse-phase HPLC method can be adapted for purity analysis.[\[12\]](#)

Proposed Experimental Protocol:

- Instrumentation: An HPLC or UPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in Water

- B: Acetonitrile
- Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.
- Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

[Click to download full resolution via product page](#)

A typical workflow for assessing sample purity using HPLC.

Safety and Handling

Proper safety precautions are necessary when handling **5-Hydroxypiperidine-2-carboxylic acid** in a laboratory setting.

Hazard Identification:

- GHS Classification: The compound is classified as an irritant.[6]
- Hazard Statements:
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and impervious clothing. Use a suitable respirator in areas with inadequate ventilation or where dust may be generated.[5]
- Ventilation: Use only in areas with appropriate exhaust ventilation.[5]
- Storage: Keep the container tightly sealed in a cool, well-ventilated area. A recommended storage temperature is -20°C.[5] Keep away from direct sunlight and sources of ignition.[5]

Conclusion

5-Hydroxypiperidine-2-carboxylic acid (CAS 13096-31-6) is a multifaceted compound with a rich biological background and significant synthetic utility. Its roles in bacterial iron metabolism and plant defense highlight its potential as a lead structure for developing new antibacterial agents and agrochemicals. For drug development professionals, its utility as a chiral building block, particularly for β -lactamase inhibitors, underscores its importance in medicinal chemistry. This guide provides the foundational technical information required for researchers to safely handle, synthesize, analyze, and further investigate this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 2. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 4. bocsci.com [bocsci.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS # 13096-31-6, 5-Hydroxypiperidine-2-Carboxylic Acid: more information. [www.chemblink.com]
- 8. 5-Hydroxypiperidine-2-carboxylic acid [synhet.com]
- 9. americanelements.com [americanelements.com]
- 10. 5-hydroxypipecolic acid | 13096-31-6 [chemicalbook.com]
- 11. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Hydroxypiperidine-2-carboxylic acid CAS number 13096-31-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086455#5-hydroxypiperidine-2-carboxylic-acid-cas-number-13096-31-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com